N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidinone core substituted with a pyridin-4-yl group at position 3 and an acetamide-linked 3,4-dimethoxyphenyl moiety at position 4. This structure combines electron-rich aromatic systems (dimethoxyphenyl, pyridine) with a fused isothiazole-pyrimidinone scaffold, which is often associated with biological activity in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-28-14-4-3-13(9-15(14)29-2)23-16(26)10-25-11-22-18-17(12-5-7-21-8-6-12)24-30-19(18)20(25)27/h3-9,11H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGXQTPOWQAEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isothiazolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazolopyrimidinone ring.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the core structure, typically through an amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that derivatives of isothiazolo[4,5-d]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
-
Antimicrobial Properties :
- The compound's structural elements suggest potential antimicrobial activity. Research involving related compounds has demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating that this compound could be further explored for its antimicrobial capabilities .
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Neurological Applications :
- The pyridinyl component may confer neuroprotective properties. Studies on similar structures have shown binding affinity to amyloid plaques associated with Alzheimer's disease, suggesting that this compound could be developed as a diagnostic tool or therapeutic agent for neurodegenerative diseases .
Case Studies
- Synthesis and Characterization :
- Biological Activity Evaluation :
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Isothiazolo[4,5-d]pyrimidinone Derivatives
- Example: Compounds from (e.g., N-[(2,3-dimethoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide) share the thiazolo[4,5-d]pyrimidinone core but replace the isothiazole ring with a thiazole. The pyrrolidin-1-yl substituent in these derivatives may enhance solubility compared to the pyridin-4-yl group in the target compound. Molecular weights range from 403.89 to 429.5 g/mol, suggesting moderate lipophilicity .
Thieno[2,3-d]pyrimidinone Derivatives
- Example: The compound from (N-(7-methyl-2-phenylamino-tetrahydrothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide) features a tetrahydrothieno-pyrimidinone core. Its acetylated amino group and phenyl substituent differ from the target compound’s dimethoxyphenyl and pyridine groups.
Benzothiazole Acetamide Derivatives
- Example: lists N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, which replaces the isothiazolo-pyrimidinone core with a benzothiazole ring. The trifluoromethyl group and methoxy substituents may improve metabolic stability and binding affinity compared to the target compound .
Substituent Effects on Bioactivity
- Pyridinyl vs. Pyrrolidinyl Groups : The pyridin-4-yl group in the target compound could engage in π-π stacking or hydrogen bonding, whereas pyrrolidin-1-yl groups () may enhance solubility via amine protonation .
- Methoxy Substitution: The 3,4-dimethoxyphenyl group in the target compound is structurally similar to analogs in and . Methoxy groups are known to modulate lipophilicity and membrane permeability, which may influence pharmacokinetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
Q & A
Q. How to assess metabolic stability in lead optimization?
- Protocol :
- In Vitro : Liver microsomal assay (human/rat, NADPH cofactor) quantifies t₁/₂ .
- Metabolite ID : LC-QTOF detects hydroxylation at C7 of the pyrimidine ring .
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